molecular formula C20H26N2Si2 B8456754 N~9~,N~10~-Bis(trimethylsilyl)phenanthrene-9,10-diimine CAS No. 18054-46-1

N~9~,N~10~-Bis(trimethylsilyl)phenanthrene-9,10-diimine

Cat. No. B8456754
M. Wt: 350.6 g/mol
InChI Key: CDYNFTFURAFMCL-UHFFFAOYSA-N
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Patent
US05112974

Procedure details

Ligand Synthesis. 9,10-Phenanthrenequinone bis((trimethylsilyl)-imine) (silylphi) was synthesized from 9,10-phenanthrenequinone (Aldrich) and sodium bis(trimethylsilyl)amide (Fluka) as described by Tuchtenhagan and Ruhlmann. (11) Important modifications to this synthesis include a reaction temperature of no greater than 65° C. and a final phenanthrenequinone concentration of 0.08 M. Under these conditions, orange crystalline silylphi was obtained in 37% yield and stored under nitrogen. The phenanthrenequinone diimine ligand (phi) was generated and chelated in situ by combining the silylated imine ligand with an ethanolic solution of metal chloride by using a modificaiton of Schlosser's method. (12)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
phenanthrenequinone diimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
silylated imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=O)[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C[Si]([N-:21][Si:22]([CH3:25])([CH3:24])[CH3:23])(C)C.[Na+].C1(=O)C2C=CC3C(=CC=CC=3)C=2C=CC1=O.C1(=N)C2C=CC3C(=CC=CC=3)C=2C=CC1=N.[Cl-]>>[CH3:23][Si:22]([N:21]=[C:13]1[C:12](=[N:21][Si:22]([CH3:23])([CH3:24])[CH3:25])[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:14]1=[CH:1][CH:2]=[CH:3][CH:4]=2)([CH3:25])[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C(C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Two
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O
Step Four
Name
phenanthrenequinone diimine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C=CC=2C3=CC=CC=C3C=CC12)=N)=N
Step Five
Name
silylated imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Seven
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ligand Synthesis
CUSTOM
Type
CUSTOM
Details
a reaction temperature of no greater than 65° C.
CUSTOM
Type
CUSTOM
Details
Under these conditions, orange crystalline silylphi was obtained in 37% yield

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)N=C1C2=CC=CC=C2C=2C=CC=CC2C1=N[Si](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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